N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide

Catalog No.
S12292045
CAS No.
M.F
C16H22N2O2
M. Wt
274.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(...

Product Name

N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide

IUPAC Name

N-[[4-(acetamidomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]acetamide

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C16H22N2O2/c1-11(19)17-9-13-7-8-14(10-18-12(2)20)16-6-4-3-5-15(13)16/h3-6,13-14H,7-10H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

RICTWIGYKJCSLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCC(C2=CC=CC=C12)CNC(=O)C

N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide is a synthetic compound characterized by its unique molecular structure, which features a tetrahydronaphthalene moiety connected by methylene linkers to two acetamide groups. The compound has the molecular formula C18H22N2O2C_{18}H_{22}N_2O_2 and a molecular weight of approximately 302.38 g/mol. The tetrahydronaphthalene unit contributes to its hydrophobic properties, while the acetamide groups enhance its solubility in polar solvents.

Typical of amides and methylene linkages. Hydrolysis of the acetamide groups can occur in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines. Additionally, the methylene linkers can participate in reactions such as oxidation or reduction, depending on the reaction conditions.

Example Reactions

  • Hydrolysis:
    N,N((1,2,3,4Tetrahydronaphthalene 1 4 diyl)bis methylene )diacetamide+H2OCarboxylic acid+AmineN,N'-((1,2,3,4-\text{Tetrahydronaphthalene 1 4 diyl})\text{bis methylene })\text{diacetamide}+H_2O\rightarrow \text{Carboxylic acid}+\text{Amine}
  • Oxidation:
    N,N((1,2,3,4Tetrahydronaphthalene 1 4 diyl)bis methylene )diacetamide[O]Oxidized productN,N'-((1,2,3,4-\text{Tetrahydronaphthalene 1 4 diyl})\text{bis methylene })\text{diacetamide}\xrightarrow[]{[O]}\text{Oxidized product}

The synthesis of N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide typically involves several steps:

  • Formation of Tetrahydronaphthalene Derivative:
    • Tetrahydronaphthalene can be synthesized from naphthalene via catalytic hydrogenation.
  • Methylene Linker Formation:
    • The methylene linkers can be introduced through a reaction involving formaldehyde or related reagents with the tetrahydronaphthalene derivative.
  • Acetamide Formation:
    • The final step involves reacting the intermediate with acetic anhydride or acetyl chloride to form the diacetamide.

General Reaction Scheme

Tetrahydronaphthalene+Formaldehyde+Acetic AnhydrideN,N((1,2,3,4Tetrahydronaphthalene 1 4 diyl)bis methylene )diacetamide\text{Tetrahydronaphthalene}+\text{Formaldehyde}+\text{Acetic Anhydride}\rightarrow N,N'-((1,2,3,4-\text{Tetrahydronaphthalene 1 4 diyl})\text{bis methylene })\text{diacetamide}

N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for drug development targeting specific biological pathways.
  • Material Science: In the development of polymers or materials with enhanced mechanical properties.
  • Chemical Synthesis: As an intermediate in organic synthesis for producing more complex molecules.

Interaction studies are crucial for understanding how N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide interacts with biological systems. These studies may include:

  • Binding Affinity Assays: To determine how well the compound binds to specific receptors or enzymes.
  • In Vitro Studies: Testing the compound's effects on cell lines to evaluate cytotoxicity and therapeutic potential.
  • In Vivo Studies: Assessing pharmacokinetics and bioavailability in animal models.

Several compounds share structural similarities with N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Tetralin (1,2,3,4-tetrahydronaphthalene)C10H12C_{10}H_{12}A simpler structure without acetamide groups; used as a solvent.
1-Acetyl-1-naphtholC11H10OC_{11}H_{10}OContains an acetyl group but lacks methylene linkers; used in organic synthesis.
1-NaphthylamineC10H9NC_{10}H_{9}NAn amine derivative; used in dye manufacturing and as a chemical intermediate.

Uniqueness

N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide is unique due to its dual acetamide functionality and tetrahydronaphthalene core structure. This combination may impart distinct physical and chemical properties that could be advantageous in specific applications compared to its simpler analogs.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

274.168127949 g/mol

Monoisotopic Mass

274.168127949 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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